molecular formula C16H21N B12537352 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole CAS No. 683800-19-3

1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B12537352
CAS No.: 683800-19-3
M. Wt: 227.34 g/mol
InChI Key: MKEVVKXBANOHLV-UHFFFAOYSA-N
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Description

1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds that contain nitrogen atoms within their ring structure. This specific compound is characterized by the presence of four methyl groups attached to the carbazole core, making it a tetra-substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable indole derivative with a methylating agent can lead to the formation of the desired tetrahydrocarbazole structure.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressure conditions are crucial to achieve efficient synthesis. Industrial methods often focus on scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or fully reduced carbazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-quinones, while reduction can produce dihydrocarbazoles.

Scientific Research Applications

1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: A similar compound with fewer methyl groups.

    5,6,7,8-Tetrahydrocarbazole: Another derivative with different substitution patterns.

    1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: A structurally related compound with a naphthalene core.

Uniqueness

1,1,4,9-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

683800-19-3

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1,1,4,9-tetramethyl-3,4-dihydro-2H-carbazole

InChI

InChI=1S/C16H21N/c1-11-9-10-16(2,3)15-14(11)12-7-5-6-8-13(12)17(15)4/h5-8,11H,9-10H2,1-4H3

InChI Key

MKEVVKXBANOHLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C3=CC=CC=C3N2C)(C)C

Origin of Product

United States

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